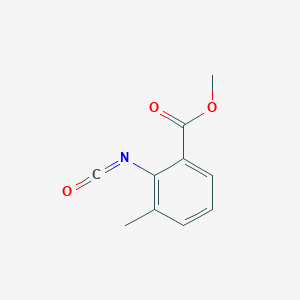
Methyl 2-isocyanato-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isocyanato-3-methylbenzoate is an organic compound with the molecular formula C10H9NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanato-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic reagent.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to handle hazardous reagents like phosgene. The process is optimized for high yield and purity, ensuring the compound meets industry standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can also participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Scientific Research Applications
Methyl 2-isocyanato-3-methylbenzoate has garnered significant attention in various fields of research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles
Mechanism of Action
The mechanism by which methyl 2-isocyanato-3-methylbenzoate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to form stable products such as ureas and carbamates, which are valuable in various applications .
Comparison with Similar Compounds
- Methyl 3-isocyanato-2-methylbenzoate
- Methyl 2-isocyanatobenzoate
- Methyl 3-amino-2-methylbenzoate
Comparison: Methyl 2-isocyanato-3-methylbenzoate is unique due to the position of the isocyanate group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to methyl 3-isocyanato-2-methylbenzoate, the position of the isocyanate group in this compound offers different steric and electronic properties, making it suitable for specific applications .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 2-isocyanato-3-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-7-4-3-5-8(10(13)14-2)9(7)11-6-12/h3-5H,1-2H3 |
InChI Key |
MBKIYNGVQCENMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















